

An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium
tosylate*

Cat. No.: *B060674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent in organic synthesis. The information is compiled from peer-reviewed literature and chemical supplier data to assist researchers and professionals in its effective application.

Core Physicochemical Properties

Benzotriazole-1-carboxamidinium tosylate is a stable, non-hygroscopic, fine white crystalline solid.^[1] It is primarily utilized as an efficient guanidinylation agent for the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.^[1]

Structural and Molecular Data

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₃ S	[2]
Molecular Weight	333.37 g/mol	[2][3]
Appearance	Fine white needles/crystalline powder	[1]
Melting Point	186-192 °C	
CAS Number	163853-10-9	[2]

Solubility and Stability

Qualitative data indicates that **Benzotriazole-1-carboxamidinium tosylate** is soluble in organic solvents such as Dimethylformamide (DMF) and Acetonitrile (CH₃CN).[1][4] The compound is described as a stable, non-hygroscopic solid, suggesting good shelf-life under standard laboratory conditions.[1]

Acidity (pKa)

The specific pKa of **Benzotriazole-1-carboxamidinium tosylate** is not readily available in the literature. However, the guanidinium group is a very weak acid (and thus a strong conjugate base). The pKa of the guanidinium ion itself is reported to be 13.6, indicating that it exists almost exclusively in its protonated form in neutral aqueous solutions.[5][6] The pKa of the arginine guanidinium group has been determined to be approximately 13.8.[7] This suggests that **Benzotriazole-1-carboxamidinium tosylate** is a salt of a strong base and a strong acid (p-toluenesulfonic acid), and the cation will remain protonated under most reaction conditions.

Spectroscopic Data

Detailed spectral analyses are crucial for the characterization of **Benzotriazole-1-carboxamidinium tosylate**.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for the characterization of this compound. The data reported by Katritzky et al. is as follows[1]:

^1H NMR (DMSO- d_6 , 300 MHz):

- δ (ppm): 2.2 (s, 3H), 7.1 (d, 2H, $J=7.9$ Hz), 7.5 (d, 2H, $J=8.1$ Hz), 7.6-7.8 (m, 2H), 8.1-8.2 (m, 1H), 8.3-8.4 (m, 1H), 9.3 (s, 2H), 9.7 (s, 2H)

^{13}C NMR (DMSO- d_6 , 75 MHz):

- δ (ppm): 20.8, 113.3, 120.0, 125.5, 126.1, 128.5, 130.2, 138.2, 145.4, 145.8, 153.2

IR and UV-Vis Spectroscopy

Specific IR and UV-Vis spectra for **Benzotriazole-1-carboxamidinium tosylate** are not widely published. However, the expected spectral features can be inferred from its constituent parts:

- IR Spectrum: The spectrum would be a composite of the benzotriazole, carboxamidinium, and tosylate moieties. Key expected absorptions include N-H stretching from the amidinium group, C=N stretching, aromatic C-H and C=C stretching from the benzotriazole and tosyl groups, and strong S=O and S-O stretching from the tosylate anion.
- UV-Vis Spectrum: The UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzotriazole ring system. Benzotriazole derivatives are known to absorb in the UV region.^{[8][9][10][11][12]}

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and application of **Benzotriazole-1-carboxamidinium tosylate**.

Synthesis of Benzotriazole-1-carboxamidinium tosylate

This protocol is adapted from the work of Katritzky et al.^[1]

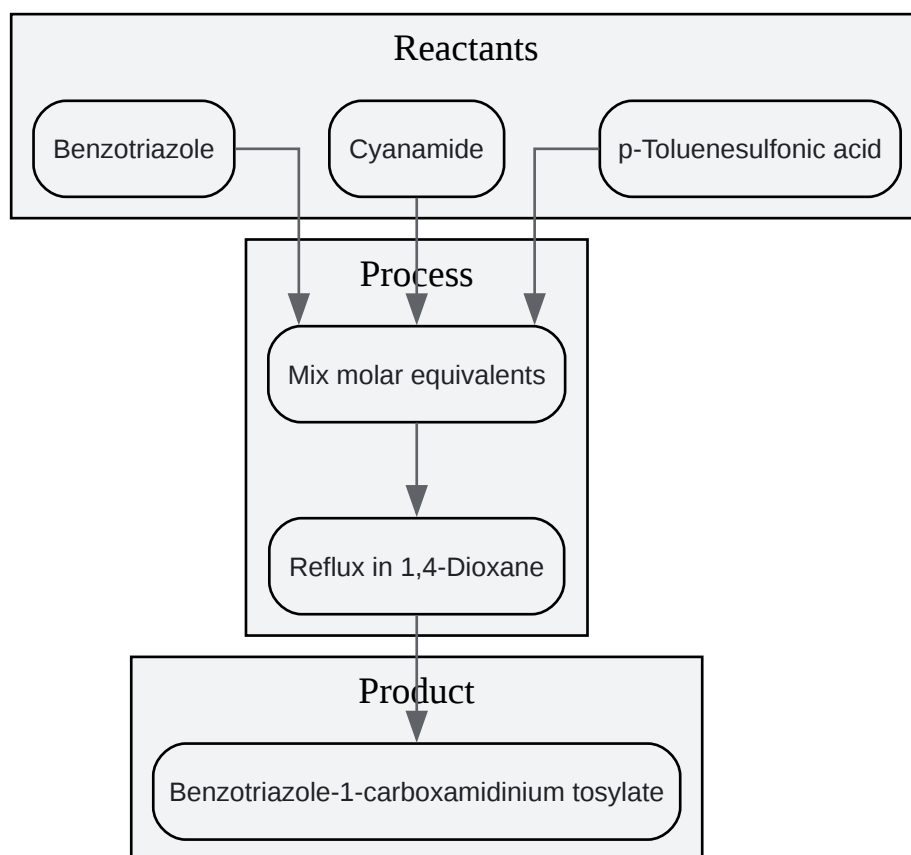
Materials:

- Benzotriazole
- Cyanamide
- p-Toluenesulfonic acid (p-TSOH)

- 1,4-Dioxane

Procedure:

- A mixture of molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid is prepared.
- The mixture is refluxed in 1,4-dioxane.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product is isolated, yielding stable, non-hygroscopic, fine white needles.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Benzotriazole-1-carboxamidine tosylate**.

General Procedure for the Guanidinylation of Amines

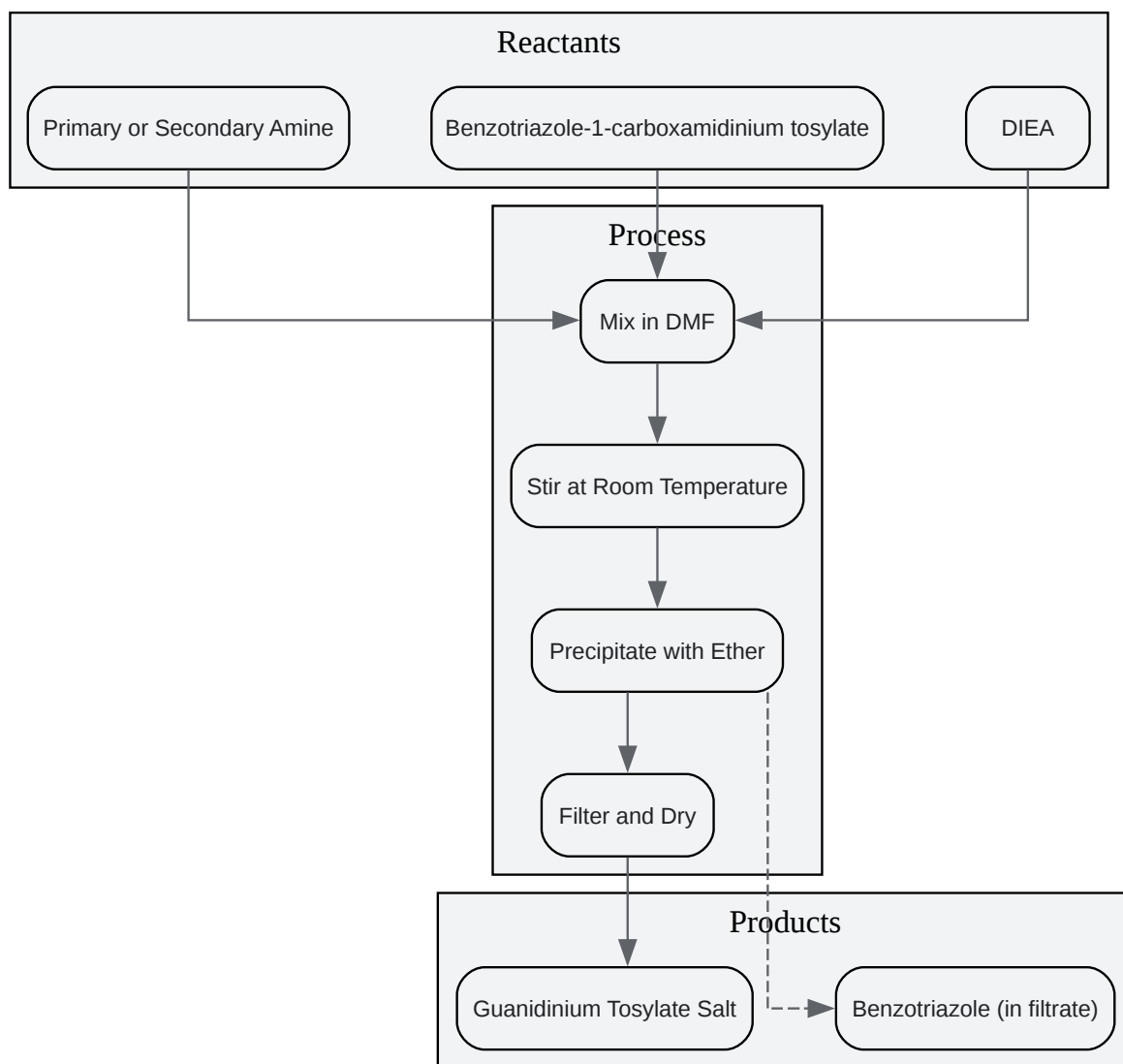
This reagent is effective for the conversion of various primary and secondary amines to their corresponding guanidines.[1]

Materials:

- **Benzotriazole-1-carboxamidinium tosylate**
- Amine (primary or secondary)
- Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Ether

Procedure:

- To a solution of the amine and one molar equivalent of diisopropylethylamine (DIEA) in DMF, add one molar equivalent of **Benzotriazole-1-carboxamidinium tosylate**.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with ether to precipitate the guanidinium tosylate salt.
- The precipitate can be collected by filtration, washed with ether, and dried.

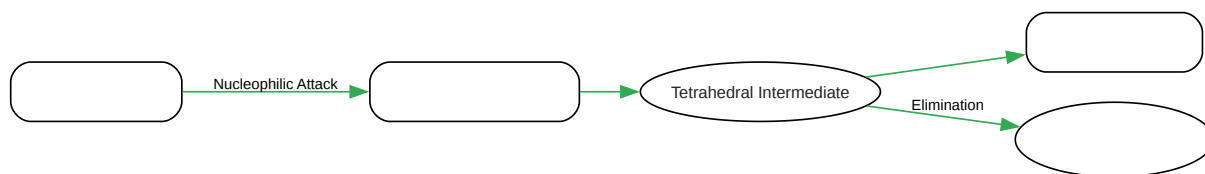


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the guanidinylation of amines.

Logical Relationships in Reactivity

The utility of **Benzotriazole-1-carboxamidine tosylate** as a guanidinylation agent stems from the good leaving group ability of benzotriazole.



[Click to download full resolution via product page](#)

Caption: Mechanism of the guanidinylation reaction.

Conclusion

Benzotriazole-1-carboxamidinium tosylate is a highly effective and convenient reagent for the synthesis of guanidines from amines. Its stability, ease of handling, and the mild reaction conditions required for its use make it a valuable tool in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the guanidine moiety is a common structural feature. This guide provides the core physicochemical data and experimental protocols to facilitate its successful application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole-1-carboxamidinium tosylate | C₁₄H₁₅N₅O₃S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Guanidine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 9. process-insights.com [process-insights.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure, UV-vis Absorption and Fluorescent Properties of a Novel Coumarin Derivative | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060674#physicochemical-properties-of-benzotriazole-1-carboxamidinium-tosylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com